2-Hydroxytricosanoic acid
Overview
Description
2-Hydroxytricosanoic acid is a long-chain fatty acid with the molecular formula C23H46O3. It is characterized by the presence of a hydroxyl group at the second carbon position of the tricosanoic acid chain. This compound is a white to colorless solid that is soluble in organic solvents such as ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxytricosanoic acid can be synthesized through various organic synthesis methods. One common approach involves the reaction of tricosanoic acid with a suitable hydroxylating agent. For instance, tricosanoic acid can be treated with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the second carbon position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of tricosanoic acid followed by selective hydroxylation. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytricosanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ketotricosanoic acid or 2-carboxytricosanoic acid.
Reduction: Formation of 2-hydroxytricosanol.
Substitution: Formation of various substituted tricosanoic acid derivatives.
Scientific Research Applications
2-Hydroxytricosanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It is studied for its role in cellular metabolism and as a component of cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in lipid metabolism and its anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and as an additive in cosmetics and personal care products
Mechanism of Action
The mechanism of action of 2-Hydroxytricosanoic acid involves its interaction with various molecular targets and pathways. It is known to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
2-Hydroxytricosanoic acid can be compared with other similar long-chain fatty acids, such as:
Tricosanoic acid: Lacks the hydroxyl group at the second carbon position, making it less reactive in certain chemical reactions.
2-Hydroxybehenic acid: Similar structure but with a shorter carbon chain.
2-Hydroxydocosanoic acid: Similar structure but with a longer carbon chain .
The presence of the hydroxyl group in this compound makes it unique and more versatile in chemical synthesis and biological applications.
Properties
IUPAC Name |
2-hydroxytricosanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWLIRVAYJRWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949467 | |
Record name | 2-Hydroxytricosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-37-8, 26632-12-2 | |
Record name | 2-Hydroxytricosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxytricosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxytricosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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